Diethyl oxalate-13C2

Catalog No.
S1488810
CAS No.
150992-84-0
M.F
C6H10O4
M. Wt
148.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl oxalate-13C2

CAS Number

150992-84-0

Product Name

Diethyl oxalate-13C2

IUPAC Name

diethyl oxalate

Molecular Formula

C6H10O4

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/i5+1,6+1

InChI Key

WYACBZDAHNBPPB-MPOCSFTDSA-N

SMILES

CCOC(=O)C(=O)OCC

Synonyms

Diethyl Ethanedioate-13C2; Diethyl Oxalate-13C2; Ethyl Oxalate-13C2; NSC 8851-13C2; Ethanedioic Acid, Diethyl Ester-13C2; Ethanedioic Acid, 1,2-Diethyl Ester-13C2

Canonical SMILES

CCOC(=O)C(=O)OCC

Isomeric SMILES

CCO[13C](=O)[13C](=O)OCC
  • Metabolomics and Cellular Metabolism

    Diethyl oxalate-13C2 can be used as a metabolic probe to study cellular metabolism []. When introduced into a biological system, such as cells or an organism, diethyl oxalate-13C2 is taken up and metabolized. By analyzing the resulting metabolites using techniques like mass spectrometry, researchers can gain insights into various metabolic pathways and their activity []. This information can be crucial for understanding various biological processes and diseases.

  • Synthesis of 13C-labeled Compounds

    Diethyl oxalate-13C2 can serve as a starting material for the synthesis of other 13C-labeled compounds []. The specific enrichment of the carbon atoms in the carbonyl group allows for the targeted incorporation of the 13C isotope into the desired final product. 13C-labeled compounds are valuable tools in various fields, including drug discovery, NMR spectroscopy, and studies of protein-drug interactions [].

  • Isotopic Dilution Mass Spectrometry (IDMS)

    Diethyl oxalate-13C2 can be used as an internal standard in the technique of isotopic dilution mass spectrometry (IDMS) []. IDMS is a highly accurate and precise analytical technique used to quantify the amount of a specific compound in a sample. The use of an isotopically labeled standard like diethyl oxalate-13C2 allows for correction of various matrix effects that can affect the accuracy of the measurement []. As a result, IDMS provides highly reliable quantitative data for various research applications.

Diethyl oxalate-13C2 is a carbon-13 isotope-labeled derivative of diethyl oxalate, a colorless liquid with the molecular formula C6H10O4 and a molecular weight of 148.13 g/mol. This compound is utilized primarily in research settings, particularly in studies involving carbon labeling for nuclear magnetic resonance spectroscopy. The presence of the carbon-13 isotope allows for enhanced observation of molecular interactions and dynamics in various

Typical of oxalates, including:

  • Esterification: Reacts with alcohols to form diethyl esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield oxalic acid and ethanol.
  • Decarboxylation: Can undergo decarboxylation under specific conditions, leading to the formation of smaller organic compounds.

These reactions are significant for synthesizing other labeled compounds or studying reaction mechanisms involving oxalate derivatives.

While diethyl oxalate-13C2 itself may not exhibit notable biological activity, its parent compound, diethyl oxalate, has been studied for its potential effects on cellular metabolism. Oxalates can interfere with calcium absorption and may contribute to the formation of kidney stones in susceptible individuals. The isotopic labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.

The synthesis of diethyl oxalate-13C2 typically involves the following steps:

  • Starting Material: Begin with oxalic acid-13C2 dihydrate.
  • Reflux Reaction: Combine the starting material with an alcohol (e.g., ethanol) and concentrated sulfuric acid in anhydrous chloroform.
  • Purification: The reaction mixture is purified using silica gel column chromatography, often eluting with a mixture of ether and pentane.

This method provides high yields and allows for the introduction of carbon-13 labels in a controlled manner .

Diethyl oxalate-13C2 has several applications, including:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a standard or tracer in NMR studies to investigate molecular structures and dynamics.
  • Metabolic Studies: Assists in tracing metabolic pathways involving oxalates and their derivatives.
  • Chemical Synthesis: Serves as a building block for synthesizing other labeled compounds.

Studies involving diethyl oxalate-13C2 focus on its interactions with various biological molecules and enzymes. The carbon-13 labeling allows for detailed tracking of how this compound interacts within complex biological systems, providing insights into its metabolic fate and potential impacts on health.

Diethyl oxalate-13C2 shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl oxalateC6H10O4Commonly used as an intermediate in organic synthesis.
Ethyl oxalateC4H6O4Lacks carbon-13 labeling; simpler structure.
Dimethyl oxalateC4H6O4Methyl groups instead of ethyl; different reactivity.
Sodium oxalateC2Na2O4Inorganic salt form; used primarily in analytical chemistry.

Diethyl oxalate-13C2 is unique due to its stable isotope labeling, which enhances its utility in research compared to its non-labeled counterparts.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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